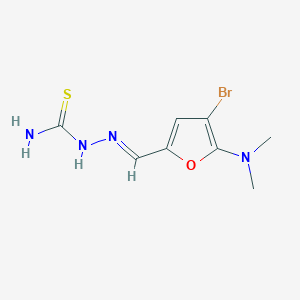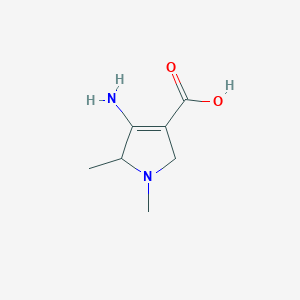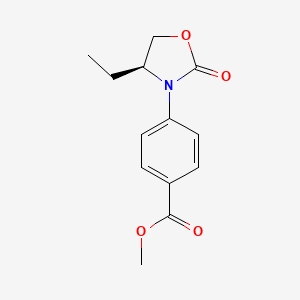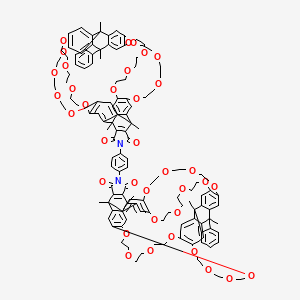
Triptycene-derived bis-macrotricyclic host
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triptycene-derived bis-macrotricyclic hosts are a class of macrocyclic molecules with unique three-dimensional rigid structures. These hosts are based on triptycene, which provides a robust framework for molecular recognition and supramolecular chemistry . Triptycene is a tricyclic aromatic hydrocarbon with three benzene rings fused together, resulting in a cage-like structure.
Preparation Methods
Synthetic Routes: Several synthetic routes have been developed to create triptycene-derived bis-macrotricyclic hosts. These routes involve cyclization reactions to form the macrocycles. The specific synthetic methods may vary depending on the desired host structure.
Reaction Conditions: The synthesis typically involves cyclization reactions using appropriate precursors. Reaction conditions may include high temperatures, specific solvents, and catalysts. Detailed protocols can be found in the literature .
Industrial Production: While industrial-scale production methods are less common due to the specialized nature of these hosts, research efforts continue to explore scalable and efficient synthetic routes.
Chemical Reactions Analysis
Triptycene-derived bis-macrotricyclic hosts can undergo various chemical reactions:
Complexation: They form stable complexes with guest molecules, such as 1,2-bis(pyridium)ethane, diquat, and 2,7-diazapyrenium salts.
Host-Guest Interactions: These hosts exhibit selective binding to specific guests, driven by non-covalent interactions (e.g., hydrogen bonding, π-π stacking).
Functionalization: Researchers modify the hosts to enhance their properties or tailor their binding capabilities.
Common reagents and conditions depend on the specific reaction and functional groups involved.
Scientific Research Applications
Triptycene-derived bis-macrotricyclic hosts find applications in various fields:
Supramolecular Chemistry: They serve as building blocks for designing new supramolecular systems with specific structures and properties.
Drug Delivery: Their host-guest properties make them promising candidates for drug delivery vehicles.
Sensor Development: Researchers explore their use in chemical sensors and molecular recognition assays.
Mechanism of Action
The mechanism of action involves host-guest interactions. The host’s cavity accommodates guest molecules, influencing their behavior. Specific molecular targets and pathways depend on the guest and the desired application.
Comparison with Similar Compounds
Triptycene-derived bis-macrotricyclic hosts stand out due to their rigid and well-defined structures. While other macrocyclic hosts exist (e.g., crown ethers, calixarenes), triptycene-based hosts offer unique binding properties and stability.
Similar Compounds:- Crown ethers: These cyclic polyethers are well-known for their cation-binding properties.
- Calixarenes: Another class of macrocycles with a hydrophobic cavity, often used in host-guest chemistry.
Properties
Molecular Formula |
C138H148N2O36 |
|---|---|
Molecular Weight |
2410.6 g/mol |
IUPAC Name |
1,18,25,42-tetramethyl-77-[4-(1,18,25,42-tetramethyl-76,78-dioxo-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaen-77-yl)phenyl]-5,8,11,14,29,32,35,38,46,49,52,55,62,65,68,71-hexadecaoxa-77-azatridecacyclo[40.32.5.02,41.04,39.015,28.017,26.018,59.019,24.025,58.043,74.045,72.056,61.075,79]nonaheptaconta-2,4(39),15(28),16,19,21,23,26,40,43,45(72),56(61),57,59,73,75(79)-hexadecaene-76,78-dione |
InChI |
InChI=1S/C138H148N2O36/c1-131-87-13-9-10-14-88(87)132(2)93-71-109-107(69-91(93)131)161-53-37-145-21-29-153-45-61-169-115-77-99-101(79-117(115)171-63-47-155-31-23-147-39-55-163-109)136(6)102-80-118-116(170-62-46-154-30-22-146-38-54-162-108-70-92(131)94(132)72-110(108)164-56-40-148-24-32-156-48-64-172-118)78-100(102)135(99,5)123-124(136)128(142)139(127(123)141)85-17-19-86(20-18-85)140-129(143)125-126(130(140)144)138(8)105-83-121-119-81-103(105)137(125,7)104-82-120-122(84-106(104)138)176-68-52-160-36-28-152-44-60-168-114-76-98-96(74-112(114)166-58-42-150-26-34-158-50-66-174-120)133(3)89-15-11-12-16-90(89)134(98,4)97-75-113(167-59-43-151-27-35-159-51-67-175-121)111(73-95(97)133)165-57-41-149-25-33-157-49-65-173-119/h9-20,69-84H,21-68H2,1-8H3 |
InChI Key |
ZTKQPZZNADWVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3C4(C5=CC6=C(C=C51)OCCOCCOCCOC7=C(C=C8C(=C7)C9(C1=CC3=C(C=C1C8(C1=C9C(=O)N(C1=O)C1=CC=C(C=C1)N1C(=O)C5=C(C1=O)C1(C7=CC8=C9C=C7C5(C5=CC7=C(C=C51)OCCOCCOCCOC1=C(C=C5C(=C1)C1(C%10=CC=CC=C%10C5(C5=CC(=C(C=C51)OCCOCCOCCO8)OCCOCCOCCO9)C)C)OCCOCCOCCO7)C)C)C)OCCOCCOCCOC1=C(C=C2C4=C1)OCCOCCOCCO3)C)OCCOCCOCCO6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12868749.png)
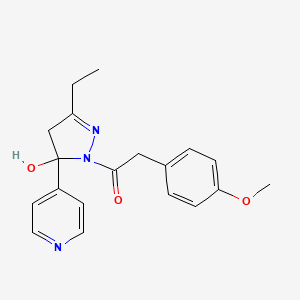
![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
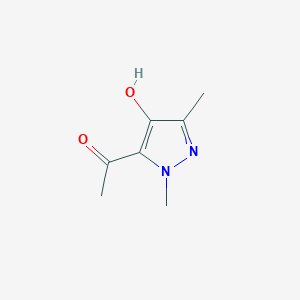
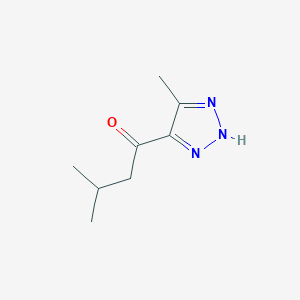
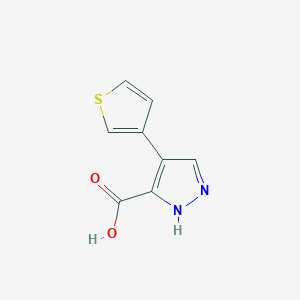
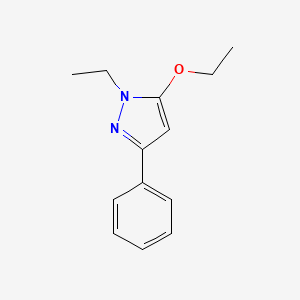
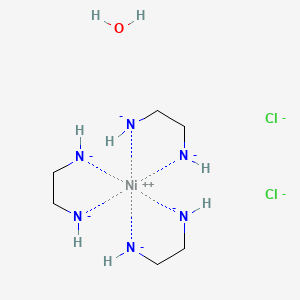
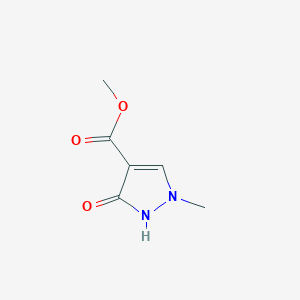
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
